ARN14686 Demonstrates 12.2-Fold Higher Potency Against Human NAAA vs. Parent Inhibitor ARN726
ARN14686 (compound 1) inhibits recombinant human NAAA with an IC50 of 6 nM, compared to 73 nM for the parent inhibitor ARN726 in the same assay system using PAMCA substrate hydrolysis in HEK293 cells overexpressing hNAAA [1]. The introduction of the C9 aliphatic chain with terminal alkyne in ARN14686 not only enables click chemistry but also enhances inhibitory potency by approximately 12.2-fold relative to ARN726 [1].
| Evidence Dimension | Inhibitory Potency (IC50) against human NAAA |
|---|---|
| Target Compound Data | 6 nM (0.006 μM) |
| Comparator Or Baseline | ARN726: 73 nM (0.073 μM) |
| Quantified Difference | 12.2-fold more potent (73 nM / 6 nM = 12.2) |
| Conditions | PAMCA substrate hydrolysis assay in HEK293 cells overexpressing recombinant hNAAA |
Why This Matters
Superior potency at the target enzyme ensures that lower probe concentrations are needed for effective labeling, reducing potential off-target interactions and conserving expensive reagent in high-throughput screening applications.
- [1] Romeo E, Ponzano S, Armirotti A, et al. Activity-Based Probe for N-Acylethanolamine Acid Amidase. ACS Chem Biol. 2015 Sep 18;10(9):2057-64. PMID: 26102511. View Source
